Cas no 791-29-7 (Methyltriphenylsilane)

Methyltriphenylsilane structure
Methyltriphenylsilane structure
Methyltriphenylsilane
791-29-7
C19H18Si
274.431725978851
MFCD00041325
83081
522714

Methyltriphenylsilane Properties

Names and Identifiers

    • Methyltriphenylsilane
    • Triphenylmethylsilane
    • methyl(triphenyl)silane
    • Silane, methyltriphenyl-
    • methyl-tri(phenyl)silane
    • Methyltriphenylsilane, 97%
    • C19H18Si
    • GIGVICQLYWGMGW-UHFFFAOYSA-N
    • 6513AF
    • M3138
    • SY235016
    • MFCD00041325
    • starbld0019033
    • AKOS008901151
    • D91615
    • 791-29-7
    • A864909
    • DTXSID60335042
    • FS-6092
    • FT-0628928
    • Triphenyl Methylsilane
    • 1,1′,1′′-(Methylsilylidyne)tris[benzene] (ACI)
    • Silane, methyltriphenyl- (6CI, 7CI, 8CI, 9CI)
    • DTXCID10286131
    • S20585
    • +Expand
    • MFCD00041325
    • GIGVICQLYWGMGW-UHFFFAOYSA-N
    • 1S/C19H18Si/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3
    • C1C=CC([Si](C)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1
    • 2940360

Computed Properties

  • 274.11800
  • 0
  • 0
  • 3
  • 274.117777109g/mol
  • 20
  • 235
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0
  • 0

Experimental Properties

  • 2.78660
  • 0.00000
  • 1.598
  • 200°C/9mmHg(lit.)
  • 65.0 to 69.0 deg-C
  • 153.4℃
  • Not determined
  • Not determined
  • 270(Hexane)(lit.)
  • 1.0880

Methyltriphenylsilane Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003SLA-1g
METHYLTRIPHENYLSILANE
791-29-7 98%
1g
$7.00 2024-04-21
A2B Chem LLC
AB76222-1g
METHYLTRIPHENYLSILANE
791-29-7 98%
1g
$6.00 2024-04-19
Aaron
AR003STM-1g
METHYLTRIPHENYLSILANE
791-29-7 98%
1g
$5.00
abcr
AB179133-1 g
Methyltriphenylsilane, 97%; .
791-29-7 97%
1 g
€52.40 2023-07-20
Ambeed
A366287-1g
Methyltriphenylsilane
791-29-7 98%
1g
$8.0
eNovation Chemicals LLC
D628091-1g
Triphenyl Methylsilane
791-29-7 97%
1g
$200 2022-09-09
Fluorochem
S20585-25g
Triphenylmethylsilane
791-29-7 97%
25g
£103.00 2022-02-28
TRC
M219725-50mg
Methyltriphenylsilane
791-29-7
50mg
$ 50.00 2022-06-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1284445-25g
Methyltriphenylsilane
791-29-7 97%
25g
¥358.00 2024-07-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T29580-1g
Methyltriphenylsilane
791-29-7 98%
1g
¥78.0 2023-09-06

Methyltriphenylsilane Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Eosin Solvents: Benzene ;  48 h, 60 °C
Reference
Stepwise on-demand functionalization of multihydrosilanes enabled by a hydrogen-atom-transfer photocatalyst based on eosin Y
Fan, Xuanzi; Zhang, Muliang ; Gao, Yuanjun; Zhou, Qi; Zhang, Yanbin; et al, Nature Chemistry, 2023, 15(5), 666-676

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Butyllithium Catalysts: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  30 s, 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  25 °C
Reference
Continuous-flow Si-H functionalizations of hydrosilanes via sequential organolithium reactions catalyzed by potassium tert-butoxide
Lee, Hyune-Jea; Kwak, Changmo; Kim, Dong-Pyo; Kim, Heejin, Green Chemistry, 2021, 23(3), 1193-1199

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: Tetrahydrofuran
Reference
Pentacoordinated silicon anions: synthesis and reactivity
Brefort, Jean Louis; Corriu, Robert J. P.; Guerin, Christian; Henner, Bernard J. L.; Wong Chi Man, Wong Wee Choy, Organometallics, 1990, 9(7), 2080-5

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Norbornene Catalysts: 2129647-88-5 Solvents: Tetrahydrofuran ;  24 h, 110 °C
Reference
A well-defined NHC-Ir(III) catalyst for the silylation of aromatic C-H bonds: substrate survey and mechanistic insights
Rubio-Perez, Laura; Iglesias, Manuel; Munarriz, Julen; Polo, Victor; Passarelli, Vincenzo; et al, Chemical Science, 2017, 8(7), 4811-4822

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: Platinum, hydrodimethyl[tris(3,5-dimethyl-1H-pyrazolato-κN1)hydroborato(1-)-κN2,… ;  24 h, 200 °C
Reference
Intermolecular and Intramolecular, Platinum-Catalyzed, Acceptorless Dehydrogenative Coupling of Hydrosilanes with Aryl and Aliphatic Methyl C-H Bonds
Tsukada, Naofumi; Hartwig, John F., Journal of the American Chemical Society, 2005, 127(14), 5022-5023

Synthetic Circuit 6

Reaction Conditions
1.1 Solvents: Diethyl ether
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Reactivity of hypervalent species: reactions of anionic pentacoordinated silicon complexes towards nucleophiles
Boudin, Alain; Cerveau, Genevieve; Chuit, Claude; Corriu, Robert J. P.; Reye, Catherine, Bulletin of the Chemical Society of Japan, 1988, 61(1), 101-6

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: 1,10-Phenanthroline ,  Bis(1,5-cyclooctadiene)nickel Solvents: Toluene ;  3 min, rt; 18 h, 160 °C
Reference
Nickel-Catalyzed Decarbonylation of Acylsilanes
Nakatani, Syun; Ito, Yuri; Sakurai, Shun; Kodama, Takuya ; Tobisu, Mamoru, Journal of Organic Chemistry, 2020, 85(11), 7588-7594

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Lithium acetate Catalysts: Palladium (DMF-stabilized) Solvents: Dimethylacetamide ;  16 h, 100 °C
Reference
Dimethylformamide-stabilized palladium nanoclusters catalyzed coupling reactions of aryl halides with hydrosilanes/disilanes
Nagata, Tatsuki; Inoue, Takeru; Lin, Xianjin; Ishimoto, Shinya; Nakamichi, Seiya; et al, RSC Advances, 2019, 9(30), 17425-17431

Synthetic Circuit 9

Reaction Conditions
Reference
Reactivity of silicon-hydrogen bonds in organosilanes
Zhun, V. I.; Zhun, A. B.; Vlasenko, S. D.; Belorusskaya, L. A.; Chernyshev, E. A.; et al, Zhurnal Obshchei Khimii, 1982, 52(11), 2565-70

Synthetic Circuit 10

Reaction Conditions
1.1 Solvents: Diethyl ether
1.2 Reagents: Water Catalysts: Sulfuric acid Solvents: Water
Reference
Reactivity of anionic five-coordinate silicon complexes toward nucleophiles
Boudin, Alain; Cerveau, Genevieve; Chuit, Claude; Corriu, Robert J. P.; Reye, Catherine, Angewandte Chemie, 1986, 98(5), 472-3

Synthetic Circuit 11

Reaction Conditions
Reference
Chemistry of alkali metal-unsaturated hydrocarbon adducts. XI. ESR monitoring of transient radical anions from unsaturated organosilanes
Eisch, John J.; Smith, Leslie E., Journal of Organometallic Chemistry, 1984, 271(1-3), 83-100

Synthetic Circuit 12

Reaction Conditions
1.1 Catalysts: Methyllithium
Reference
Rearrangement and cleavage of [(aryloxy)methyl]silanes by organolithium reagents: conversion of phenols into benzylic alcohols
Eisch, John J.; Galle, James E.; Piotrowski, Andrzej; Tsai, Miin Rong, Journal of Organic Chemistry, 1982, 47(26), 5051-6

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
1.2 -78 °C; 0.5 h, -78 °C; -78 °C → rt; 16 h, rt
Reference
Synthesis of six-membered silacycles by intramolecular nucleophilic substitution at silicon involving the cleavage of carbon-silicon bonds
Onoe, Masahiro; Morioka, Toshifumi; Tobisu, Mamoru; Chatani, Naoto, Chemistry Letters, 2013, 42(3), 238-240

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Triphenylstannane ,  Samarium Solvents: Tetrahydrofuran ;  -78 °C → rt
1.2 Solvents: Water
Reference
Preferential carbene insertion into Ge-H vs. other heavier group 14 hydrides via samarium carbenoids
Kondo, Hitoshi; Yamanoi, Yoshinori; Nishihara, Hiroshi, Chemical Communications (Cambridge, 2011, 47(23), 6671-6673

Synthetic Circuit 15

Reaction Conditions
1.1 Solvents: Benzene-d6 ;  60 h
Reference
Formation of Silicon-Carbon Bonds by Photochemical Irradiation of (η5-C5H5)Fe(CO)2SiR3 and (η5-C5H5)Fe(CO)2Me to Obtain R3SiMe
Fortier, Skye; Zhang, Yongqiang; Sharma, Hemant K.; Pannell, Keith H., Organometallics, 2010, 29(4), 1041-1044

Synthetic Circuit 16

Reaction Conditions
1.1 Solvents: Tetrahydrofuran
Reference
Preparation of lithium(triphenylsilyl)organocopper and lithium(triphenylstannyl)phenylcopper and some reactions of lithium(triphenylsilyl)phenylcopper
Rahman, Mohammed T.; Hassain, Mohammed T.; Nahar, Syeda K.; Saha, Archana, Journal of the Indian Chemical Society, 1987, 64(1), 31-3

Methyltriphenylsilane Raw materials

Methyltriphenylsilane Preparation Products

Methyltriphenylsilane Suppliers

Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:791-29-7)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:791-29-7)
TANG SI LEI
15026964105
2881489226@qq.com

Methyltriphenylsilane Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:791-29-7)Methyltriphenylsilane
A864909
99%
100g
251.0